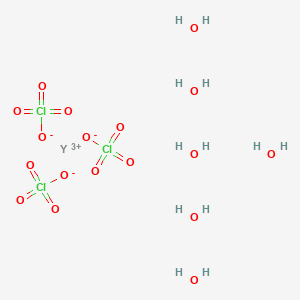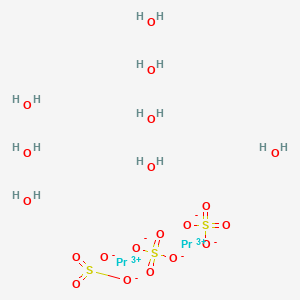
2,2,2-Trifluoro-n-pentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-n-pentylacetamide, also known as TFAA, is a chemical compound that has garnered attention in scientific research due to its unique properties. TFAA is a colorless liquid that is soluble in water and organic solvents. It has a boiling point of 144°C and a molecular weight of 195.17 g/mol. This compound is synthesized through a multi-step process that involves the reaction of n-pentylamine with trifluoroacetyl chloride.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-n-pentylacetamide is not fully understood, but it is believed to act as a Lewis acid catalyst in various chemical reactions. 2,2,2-Trifluoro-n-pentylacetamide has been shown to be an effective catalyst in the synthesis of various organic compounds, including esters, amides, and ethers.
Efectos Bioquímicos Y Fisiológicos
2,2,2-Trifluoro-n-pentylacetamide has not been extensively studied for its biochemical and physiological effects, but it has been shown to be relatively non-toxic. It has been used as a solvent in various biochemical and pharmaceutical studies, and it has been shown to be an effective derivatizing agent in GC-MS analysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-Trifluoro-n-pentylacetamide has several advantages for use in lab experiments. It is a relatively non-toxic compound, and it has been shown to be an effective catalyst in various chemical reactions. 2,2,2-Trifluoro-n-pentylacetamide is also a versatile solvent that can dissolve both polar and non-polar compounds. However, 2,2,2-Trifluoro-n-pentylacetamide has some limitations in lab experiments. It is a relatively expensive compound, and it is not readily available in large quantities. 2,2,2-Trifluoro-n-pentylacetamide also has a relatively short shelf-life and must be stored under specific conditions to maintain its stability.
Direcciones Futuras
There are several future directions for research on 2,2,2-Trifluoro-n-pentylacetamide. One potential area of research is the development of new synthetic methods for 2,2,2-Trifluoro-n-pentylacetamide that are more efficient and cost-effective. Another potential area of research is the investigation of 2,2,2-Trifluoro-n-pentylacetamide as a catalyst in new chemical reactions. 2,2,2-Trifluoro-n-pentylacetamide could also be studied for its potential use as a derivatizing agent in other analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS). Finally, 2,2,2-Trifluoro-n-pentylacetamide could be investigated for its potential use in pharmaceutical research as a solvent or catalyst.
In conclusion, 2,2,2-Trifluoro-n-pentylacetamide is a unique chemical compound that has garnered attention in scientific research due to its versatile properties. It has been shown to be an effective catalyst in various chemical reactions and a versatile solvent in biochemical and pharmaceutical research. Although 2,2,2-Trifluoro-n-pentylacetamide has some limitations in lab experiments, there are several future directions for research on this compound that could lead to new discoveries and applications in various fields.
Métodos De Síntesis
The synthesis of 2,2,2-Trifluoro-n-pentylacetamide involves a multi-step process that starts with the reaction of n-pentylamine with trifluoroacetyl chloride. This reaction produces N-trifluoroacetyl-n-pentylamine, which is then treated with acetic anhydride to form 2,2,2-Trifluoro-n-pentylacetamide. The final product is purified through distillation to obtain a colorless liquid.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-n-pentylacetamide has been extensively studied in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, and it has also been used as a solvent in biochemical and pharmaceutical research. 2,2,2-Trifluoro-n-pentylacetamide has been shown to be an effective catalyst in various chemical reactions, and it has also been used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis.
Propiedades
Número CAS |
14618-15-6 |
|---|---|
Nombre del producto |
2,2,2-Trifluoro-n-pentylacetamide |
Fórmula molecular |
C7H12F3NO |
Peso molecular |
183.17 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-pentylacetamide |
InChI |
InChI=1S/C7H12F3NO/c1-2-3-4-5-11-6(12)7(8,9)10/h2-5H2,1H3,(H,11,12) |
Clave InChI |
RMWWLGNPNBPNDO-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C(F)(F)F |
SMILES canónico |
CCCCCNC(=O)C(F)(F)F |
Sinónimos |
2,2,2-Trifluoro-N-pentylacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















